molecular formula C14H16N2O5S2 B3467157 ethyl (2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate

ethyl (2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No.: B3467157
M. Wt: 356.4 g/mol
InChI Key: UZBKVHNVGKVIBK-UHFFFAOYSA-N
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Description

Ethyl (2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a thiazole ring substituted with an ethyl acetate group and a 4-methoxyphenylsulfonylamino group.

Preparation Methods

The synthesis of ethyl (2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 2-amino-1,3-thiazole in the presence of a base, followed by esterification with ethyl bromoacetate. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and bases like triethylamine or sodium hydroxide. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete conversion of the starting materials .

Chemical Reactions Analysis

Ethyl (2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: The thiazole ring can undergo nucleophilic substitution reactions, where the ethyl acetate group can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl (2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it can inhibit the activity of enzymes involved in the biosynthesis of essential cellular components, leading to the disruption of cellular processes and ultimately cell death. Additionally, the compound can interact with DNA and RNA, affecting gene expression and protein synthesis .

Comparison with Similar Compounds

Ethyl (2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate can be compared with other thiazole derivatives, such as:

    2-Methyl-4-phenylthiazole: Known for its antimicrobial and antifungal properties.

    4-(Trifluoromethyl)phenylthiazole: Exhibits significant anti-inflammatory and analgesic activities.

    2-Amino-4-(4-methoxyphenyl)thiazole: Studied for its anticancer and antiviral properties.

This compound stands out due to its combination of a sulfonylamino group and an ethyl acetate group, which enhances its chemical reactivity and biological activity .

Properties

IUPAC Name

ethyl 2-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5S2/c1-3-21-13(17)8-10-9-22-14(15-10)16-23(18,19)12-6-4-11(20-2)5-7-12/h4-7,9H,3,8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZBKVHNVGKVIBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NS(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

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Synthesis routes and methods II

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The title compound was prepared from ethyl 2-amino-4-thiazolylacetate and 4-methoxybenzenesulfonyl chloride according to METHOD A, giving 9.83 g (55%) of pure material: MS (Ionspray, [M+H]+) m/z 356; Anal. Calcd. (found) for C14H16N2O5S2: C, 47.2 (47.1)%; H, 4.5 (4.5)%; N, 7.9 (7.8)%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl (2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate
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ethyl (2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate
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ethyl (2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate
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ethyl (2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate
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ethyl (2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate
Reactant of Route 6
ethyl (2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate

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